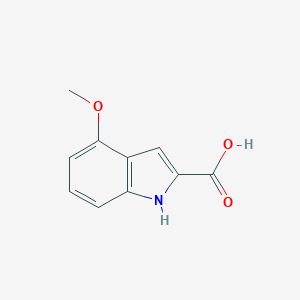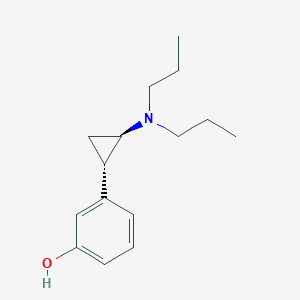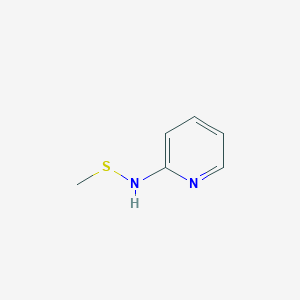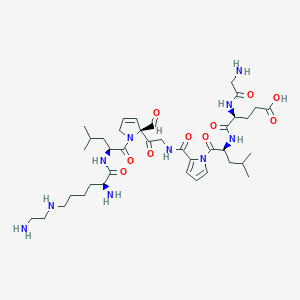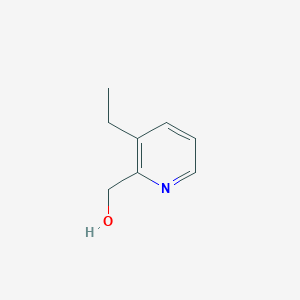
(3-Ethylpyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylpyridin-2-yl)methanol is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is known for its unique properties that make it a valuable tool in various fields of study.
Wirkmechanismus
The mechanism of action of (3-Ethylpyridin-2-yl)methanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
(3-Ethylpyridin-2-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Ethylpyridin-2-yl)methanol in lab experiments is its unique properties that make it a valuable tool in various fields of study. It is also readily available and relatively easy to synthesize. However, one of the limitations of using (3-Ethylpyridin-2-yl)methanol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of (3-Ethylpyridin-2-yl)methanol in scientific research. One direction is to further investigate its mechanism of action to better understand its physiological and biochemical effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, (3-Ethylpyridin-2-yl)methanol can be used as a building block in the synthesis of new biologically active compounds with improved properties.
Synthesemethoden
(3-Ethylpyridin-2-yl)methanol is synthesized by the reaction of 3-ethyl-2-pyridinecarboxaldehyde with sodium borohydride. The reaction takes place in anhydrous methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (3-Ethylpyridin-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(3-Ethylpyridin-2-yl)methanol is used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of various biologically active compounds. It is also used as a ligand in the design and synthesis of metal-based drugs.
Eigenschaften
CAS-Nummer |
101870-23-9 |
|---|---|
Produktname |
(3-Ethylpyridin-2-yl)methanol |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(3-ethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-9-8(7)6-10/h3-5,10H,2,6H2,1H3 |
InChI-Schlüssel |
JAZWRUNGWUWSHF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CO |
Kanonische SMILES |
CCC1=C(N=CC=C1)CO |
Synonyme |
2-Pyridinemethanol,3-ethyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



